
2-(Pyridin-3-yl)ethene-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-3-yl)ethene-1,1-diol is an organic compound characterized by the presence of a pyridine ring attached to an ethene backbone with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)ethene-1,1-diol typically involves the dimerization of 2-pyridinecarboxaldehyde (picolinaldehyde) using a copper(II) catalyst. The reaction is carried out under mild conditions, often at room temperature and ambient light, using a water/alcohol solvent mixture . The copper(II) catalyst, often in the form of a copper(II)/neocuproine complex, facilitates the dimerization process, leading to the formation of the desired diol compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yl)ethene-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)ethene-1,1-diol has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Pyridin-3-yl)ethene-1,1-diol exerts its effects depends on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1,2-di(pyridin-4-yl)ethene: Similar structure but with pyridine rings at different positions.
1,1,2,2-tetra(pyridin-4-yl)ethene: A more complex derivative with additional pyridine rings.
Propriétés
Numéro CAS |
830326-99-3 |
|---|---|
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2-pyridin-3-ylethene-1,1-diol |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-5,9-10H |
Clé InChI |
QUEAJZINQRQSDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C=C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


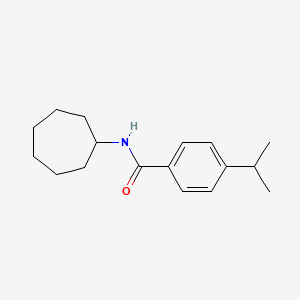
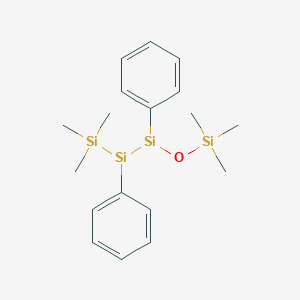
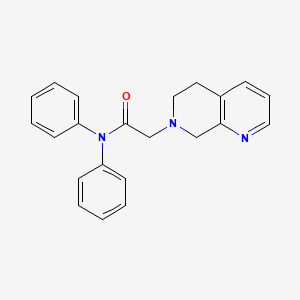
![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
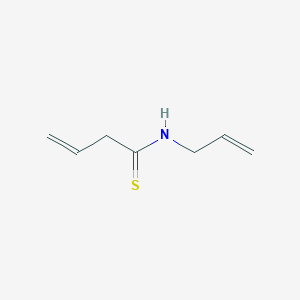
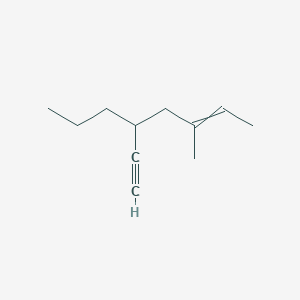




![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
